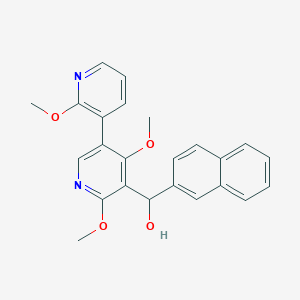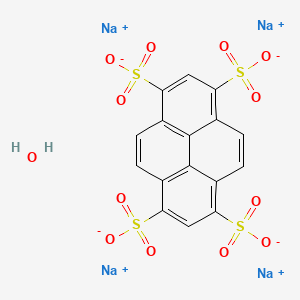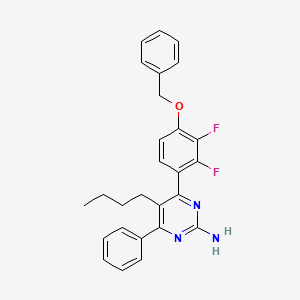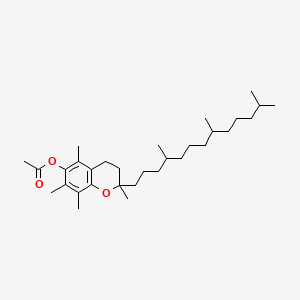
Lipoxygenin
Vue d'ensemble
Description
La Lipoxygenine est un inhibiteur non-redox de l'enzyme 5-lipoxygenase. Ce composé a été identifié comme un puissant inhibiteur de la voie de signalisation Wnt, qui joue un rôle crucial dans divers processus de développement et maladies . La Lipoxygenine est caractérisée structurellement par son noyau de 3,5-disubstitué-2,4-diméthoxypyridine .
Mécanisme D'action
Target of Action
Lipoxygenin primarily targets 5-Lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation .
Mode of Action
This compound acts as a non-redox type inhibitor of 5-LO . It inhibits the activity of 5-LO by preventing its nuclear localization, thereby reducing the nuclear amount of 5-LO . This interaction leads to changes in the cellular signaling pathways .
Biochemical Pathways
The inhibition of 5-LO by this compound affects several developmental signaling pathways, including Wnt, Hedgehog, TGF-b, Activin A, and BMP signaling . These pathways play significant roles in cell proliferation, differentiation, and development .
Result of Action
The inhibition of 5-LO by this compound results in the modulation of various cellular processes. It leads to a reduction in the levels of 5-LO and β-catenin in the nucleus . β-catenin is a key player in Wnt signaling, which is involved in regulating cellular processes such as cell growth and differentiation .
Analyse Biochimique
Biochemical Properties
Lipoxygenin catalyzes the hydroperoxidation of polyunsaturated fatty acids (PUFAs) to form oxylipins . . It is known that these enzymes interact with a variety of biomolecules, including other enzymes and proteins, to carry out their functions.
Cellular Effects
The products of this compound activity, the oxylipins, have a wide range of effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, oxylipins can act as signaling molecules in inflammatory responses.
Molecular Mechanism
This compound exerts its effects at the molecular level through its enzymatic activity. It catalyzes the addition of oxygen to PUFAs in a regio- and stereo-selective manner . This results in the formation of hydroperoxy fatty acids, which can then be further metabolized to produce a variety of bioactive lipids.
Metabolic Pathways
This compound is involved in the metabolism of PUFAs. It interacts with these fatty acids to produce hydroperoxy fatty acids, which are then further metabolized to produce a variety of bioactive lipids . This can have effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la Lipoxygenine implique la substitution d'un noyau de 2,4-diméthoxypyridine aux positions 3 et 5. Les voies de synthèse spécifiques et les conditions de réaction pour la Lipoxygenine ne sont pas largement documentées dans la littérature. Les méthodes générales pour synthétiser des pyridines substituées impliquent généralement des réactions de substitution aromatique nucléophile, utilisant souvent des pyridines halogénées comme matières premières et employant divers nucléophiles dans des conditions contrôlées.
Méthodes de Production Industrielle : Les méthodes de production industrielle de la Lipoxygenine ne sont pas explicitement détaillées dans les sources disponibles. La synthèse à grande échelle de composés similaires implique souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, en utilisant des techniques telles que la synthèse en flux continu et en employant des catalyseurs pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de Réactions : La Lipoxygenine subit principalement des réactions de substitution en raison de sa nature aromatique. Elle peut également participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.
Réactifs et Conditions Courants :
Réactions de Substitution : Impliquent généralement des nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactions d'Oxydation : Peut impliquer des réactifs comme le peroxyde d'hydrogène ou d'autres peroxydes.
Réactions de Réduction : Peut être effectuée à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner lieu à diverses pyridines substituées, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels attachés au cycle pyridine.
Applications De Recherche Scientifique
La Lipoxygenine a plusieurs applications importantes en recherche scientifique :
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant la 5-lipoxygenase et les voies associées.
5. Mécanisme d'Action
La Lipoxygenine exerce ses effets en inhibant l'enzyme 5-lipoxygenase. Cette inhibition perturbe la formation du complexe bêta-caténine-5-lipoxygenase, conduisant à une réduction des niveaux de bêta-caténine et de 5-lipoxygenase dans le noyau . Cette perturbation affecte plusieurs voies de signalisation, y compris les voies Wnt, Hedgehog, TGF-beta, Activin A et BMP .
Composés Similaires :
Zileuton : Un inhibiteur de la 5-lipoxygenase bien connu utilisé cliniquement pour le traitement de l'asthme.
Unicité de la Lipoxygenine : La Lipoxygenine est unique en raison de son mécanisme d'inhibition non-redox et de sa capacité à moduler simultanément plusieurs voies de signalisation . Contrairement aux autres inhibiteurs, la Lipoxygenine n'interfère pas directement avec la bêta-caténine mais réduit plutôt ses niveaux nucléaires en perturbant son complexe avec la 5-lipoxygenase .
Comparaison Avec Des Composés Similaires
Uniqueness of this compound: this compound is unique due to its non-redox mechanism of inhibition and its ability to modulate multiple signaling pathways simultaneously . Unlike other inhibitors, this compound does not directly interfere with beta-catenin but instead reduces its nuclear levels by disrupting its complex with 5-lipoxygenase .
Propriétés
IUPAC Name |
[2,4-dimethoxy-5-(2-methoxypyridin-3-yl)pyridin-3-yl]-naphthalen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-28-22-19(18-9-6-12-25-23(18)29-2)14-26-24(30-3)20(22)21(27)17-11-10-15-7-4-5-8-16(15)13-17/h4-14,21,27H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNGDATIGOCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1C2=C(N=CC=C2)OC)OC)C(C3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)


![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)


![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)

